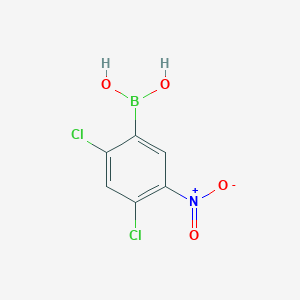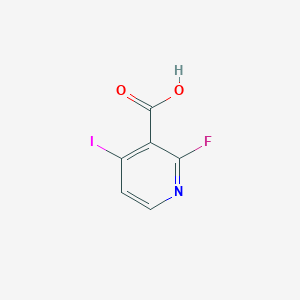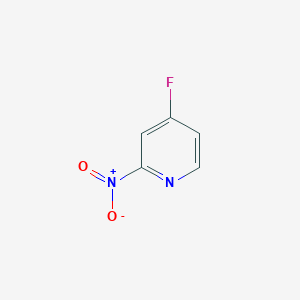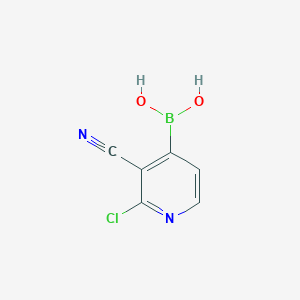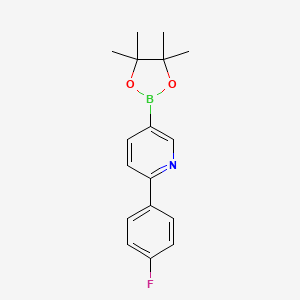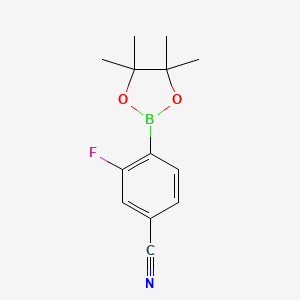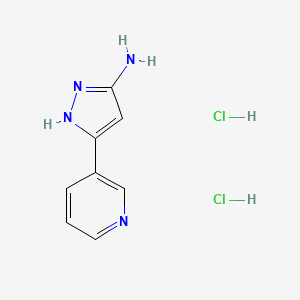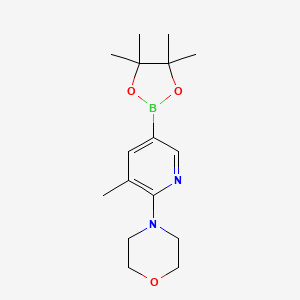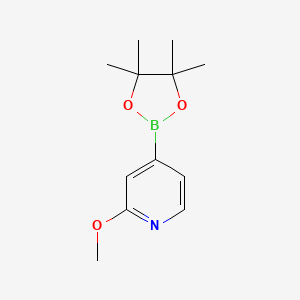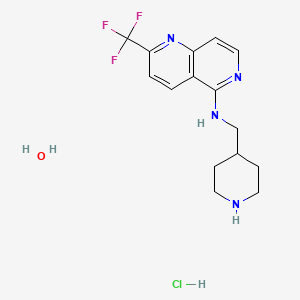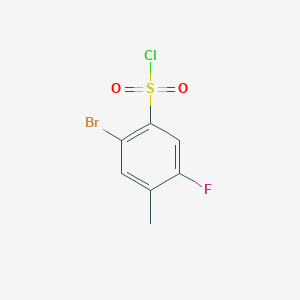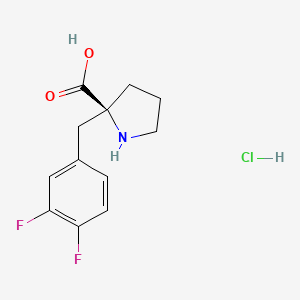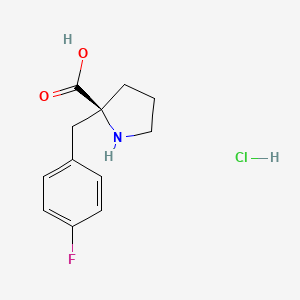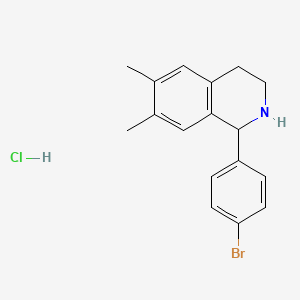
1-(4-Bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
1-(4-Bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its bromophenyl group and its tetrahydroisoquinoline structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the bromination of phenyl compounds followed by the formation of the tetrahydroisoquinoline core. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality and efficiency. Purification steps, such as recrystallization or column chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: Bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Quinone Derivatives: Oxidation reactions yield quinone derivatives, which are important in various chemical and biological applications.
Reduced Isoquinoline Derivatives: Reduction reactions produce reduced isoquinoline derivatives, which have potential pharmaceutical applications.
Substituted Derivatives: Substitution reactions result in the formation of various functionalized isoquinoline derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and inflammation.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-(4-Bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is compared with other similar compounds, such as:
1-(4-Bromophenyl)ethanol: This compound has a similar bromophenyl group but lacks the tetrahydroisoquinoline structure.
1-(4-Bromophenyl)ethylamine: This compound features an amino group instead of the tetrahydroisoquinoline core.
1-(4-Bromophenyl)propanone: This compound has a different ketone group compared to the tetrahydroisoquinoline structure.
Uniqueness: The uniqueness of this compound lies in its combination of the bromophenyl group and the tetrahydroisoquinoline structure, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN.ClH/c1-11-9-14-7-8-19-17(16(14)10-12(11)2)13-3-5-15(18)6-4-13;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBWOPHJAYFMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(NCC2)C3=CC=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


